molecular formula C11H21NO B12890568 1-(3-Methoxycyclohexyl)pyrrolidine

1-(3-Methoxycyclohexyl)pyrrolidine

Cat. No.: B12890568
M. Wt: 183.29 g/mol
InChI Key: JBCVELSLFFBYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxycyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-methoxycyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 3-methoxycyclohexyl group to the pyrrolidine ring can potentially modify its physicochemical properties and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxycyclohexyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-methoxycyclohexyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for further research and development .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(3-methoxycyclohexyl)pyrrolidine

InChI

InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3

InChI Key

JBCVELSLFFBYOW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.